molecular formula C33H35NO3 B12460283 {1-[4-(Benzyloxy)-3-methoxybenzyl]piperidin-4-yl}(diphenyl)methanol

{1-[4-(Benzyloxy)-3-methoxybenzyl]piperidin-4-yl}(diphenyl)methanol

Cat. No.: B12460283
M. Wt: 493.6 g/mol
InChI Key: DNONLYOYSNANMV-UHFFFAOYSA-N
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Description

{1-[4-(Benzyloxy)-3-methoxybenzyl]piperidin-4-yl}(diphenyl)methanol is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a benzyloxy and methoxybenzyl group, along with a diphenylmethanol moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[4-(Benzyloxy)-3-methoxybenzyl]piperidin-4-yl}(diphenyl)methanol typically involves multiple steps, starting with the preparation of the piperidine ring. The benzyloxy and methoxybenzyl groups are introduced through nucleophilic substitution reactions. The final step involves the addition of the diphenylmethanol moiety, which can be achieved through a Grignard reaction or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to facilitate the reactions and improve efficiency. The final product is purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

{1-[4-(Benzyloxy)-3-methoxybenzyl]piperidin-4-yl}(diphenyl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, {1-[4-(Benzyloxy)-3-methoxybenzyl]piperidin-4-yl}(diphenyl)methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a ligand in binding studies or as a probe to investigate cellular processes.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.

Industry

In industry, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its versatility makes it a useful component in various industrial processes.

Mechanism of Action

The mechanism of action of {1-[4-(Benzyloxy)-3-methoxybenzyl]piperidin-4-yl}(diphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • {1-[4-(Benzyloxy)-3-methoxybenzyl]piperidin-4-yl}(phenyl)methanol
  • {1-[4-(Benzyloxy)-3-methoxybenzyl]piperidin-4-yl}(diphenyl)methane
  • {1-[4-(Benzyloxy)-3-methoxybenzyl]piperidin-4-yl}(diphenyl)ethanol

Uniqueness

{1-[4-(Benzyloxy)-3-methoxybenzyl]piperidin-4-yl}(diphenyl)methanol stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to undergo a variety of reactions and interact with diverse molecular targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C33H35NO3

Molecular Weight

493.6 g/mol

IUPAC Name

[1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperidin-4-yl]-diphenylmethanol

InChI

InChI=1S/C33H35NO3/c1-36-32-23-27(17-18-31(32)37-25-26-11-5-2-6-12-26)24-34-21-19-30(20-22-34)33(35,28-13-7-3-8-14-28)29-15-9-4-10-16-29/h2-18,23,30,35H,19-22,24-25H2,1H3

InChI Key

DNONLYOYSNANMV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)OCC5=CC=CC=C5

Origin of Product

United States

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